molecular formula C14H15N3O6 B11115249 3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid

3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid

Cat. No.: B11115249
M. Wt: 321.28 g/mol
InChI Key: RALJLIILLIROHI-UHFFFAOYSA-N
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Description

3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid is a potent and selective agonist for the G protein-coupled receptor GPR35, particularly the human GPR35a splice variant. This indole-based carboxylic acid compound has become a crucial pharmacological tool for probing the complex signaling and physiological roles of GPR35, an orphan receptor implicated in immune function, metabolic processes, and nociception. Research utilizing this agonist has been instrumental in elucidating GPR35's coupling to Gα i/o proteins and its subsequent inhibition of adenylate cyclase, leading to reduced intracellular cAMP levels [https://journals.sagepub.com/doi/10.1124/jpet.112.202333]. Its application extends to studies of β-arrestin recruitment and receptor internalization pathways. The compound's high selectivity and potency make it a superior research chemical compared to older, less selective agonists like zaprinast or pamoic acid, enabling more precise investigations in cellular models of diabetes, inflammatory bowel disease, and hypertension where GPR35 is expressed. This product is offered as a high-purity solid for dissolution in DMSO or other suitable solvents for in vitro assay development and target validation. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H15N3O6

Molecular Weight

321.28 g/mol

IUPAC Name

3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C14H15N3O6/c1-7(18)15-4-3-9-10-5-8(23-2)6-11(17(21)22)12(10)16-13(9)14(19)20/h5-6,16H,3-4H2,1-2H3,(H,15,18)(H,19,20)

InChI Key

RALJLIILLIROHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2[N+](=O)[O-])OC)C(=O)O

Origin of Product

United States

Preparation Methods

Substituted Phenylhydrazine Preparation

A critical precursor is 4-nitro-3-methoxyphenylhydrazine , synthesized by nitration of 3-methoxyphenylhydrazine. Nitration at the para position relative to the methoxy group ensures the nitro group occupies position 7 in the final indole.

Ketone Selection and Cyclization

Ethyl pyruvate is commonly used as the ketone component. Reaction with 4-nitro-3-methoxyphenylhydrazine in ethanol under reflux yields 5-methoxy-7-nitroindole-2-carboxylic acid ethyl ester via Fischer cyclization. Polyphosphoric acid (PPA) catalyzes this step, with optimal yields (65–71%) achieved at 105–115°C.

Table 1: Fischer Indole Synthesis Conditions

ComponentRoleConditionsYield (%)
4-Nitro-3-methoxyphenylhydrazineCyclization precursorEthanol, reflux, 8 h65–71
Ethyl pyruvateKetone componentPPA catalyst, 105–115°C71

Functionalization at Position 3

Introducing the 2-acetamidoethyl group at position 3 requires sequential alkylation and acetylation.

Bromination at Position 3

Direct bromination of 5-methoxy-7-nitroindole-2-carboxylic acid ethyl ester using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C affords 3-bromo-5-methoxy-7-nitroindole-2-carboxylic acid ethyl ester (Yield: 58–62%).

Nucleophilic Substitution with Ethylenediamine

The brominated intermediate reacts with ethylenediamine in tetrahydrofuran (THF) at 60°C, replacing bromine with a 2-aminoethyl group. Catalytic potassium iodide enhances reactivity:

3-Bromo-indole+H2NCH2CH2NH2KI, THF3-(2-Aminoethyl)-indole\text{3-Bromo-indole} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{KI, THF}} \text{3-(2-Aminoethyl)-indole}

Key Parameters :

  • Temperature: 60°C

  • Reaction time: 12 h

  • Yield: 74%

Acetylation of the Amine

The primary amine is acetylated using acetic anhydride in dichloromethane (DCM) with triethylamine as a base:

3-(2-Aminoethyl)-indole+(CH3CO)2OEt3N3-(2-Acetamidoethyl)-indole\text{3-(2-Aminoethyl)-indole} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{3-(2-Acetamidoethyl)-indole}

Optimization :

  • Stoichiometry: 1.2 equiv acetic anhydride

  • Yield: 89%

Hydrolysis of the Ethyl Ester

The ethyl ester at position 2 is hydrolyzed to a carboxylic acid using aqueous potassium hydroxide (KOH) in ethanol:

Ethyl ester+KOHCarboxylic acid+EtOH\text{Ethyl ester} + \text{KOH} \rightarrow \text{Carboxylic acid} + \text{EtOH}

Conditions :

  • 2 M KOH, 25°C, 6 h

  • Yield: 87%

Regiochemical Challenges and Solutions

Nitration Position Control

The methoxy group at position 5 directs nitration to position 7 (para) rather than position 6 (meta). Computational studies confirm that the electron-donating methoxy group increases electron density at position 7, favoring nitration.

Competing Reactivity at Position 3

The indole’s position 3 is inherently reactive, necessitating protective strategies. Bromination before introducing the acetamidoethyl side chain prevents unwanted side reactions during subsequent steps.

Alternative Synthetic Routes

Mannich Reaction Approach

A Mannich reaction introduces the 2-aminoethyl group directly via a three-component reaction with formaldehyde and ammonium acetate. However, this method suffers from poor regioselectivity (Yield: <50%).

Reductive Amination

Condensing 3-formyl-5-methoxy-7-nitroindole-2-carboxylic acid with ethylamine followed by sodium borohydride reduction and acetylation provides an alternative pathway. This method is less efficient due to difficulties in formyl group installation (Yield: 55%).

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

MethodStepsTotal Yield (%)Key Advantage
Fischer + Alkylation448High regiocontrol
Mannich Reaction322Fewer steps
Reductive Amination430Avoids bromination

Industrial Scalability Considerations

The Fischer-indole-alkylation-acetylation sequence is preferred for scale-up due to:

  • Commercial Availability : 4-Nitro-3-methoxyphenylhydrazine is accessible via nitration of guaiacol derivatives.

  • Solvent Recovery : Ethanol and THF can be recycled via distillation.

  • Catalyst Reuse : Polyphosphoric acid is recoverable after hydrolysis .

Chemical Reactions Analysis

Types of Reactions

3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium methoxide, and acyl chlorides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted indoles, and various acylated products.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that 3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid exhibits notable anticancer activity. In vitro studies using human tumor cell lines have shown significant growth inhibition, suggesting its potential as an anticancer agent. For instance, the compound was tested against a panel of cancer cell lines following the National Cancer Institute (NCI) protocols, revealing effective cytotoxicity with mean GI50 values indicating its potency against various malignancies .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The Diameter of Inhibition Zone (DIZ) assay demonstrated that certain derivatives of this indole compound showed promising inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .

Neurological Applications

In addition to its anticancer and antimicrobial properties, this compound has been explored for its effects on the central nervous system. It has been identified as a potential agonist for melatonin receptors (MT1 and MT2), which are implicated in regulating sleep-wake cycles and other physiological processes. Its low central nervous system penetration suggests it may be beneficial for peripheral applications without significant central side effects, making it a candidate for treating conditions like urinary incontinence .

Case Studies

StudyObjectiveFindings
NCI EvaluationAssess anticancer efficacySignificant growth inhibition in multiple cancer cell lines with GI50 values indicating high potency
Antimicrobial TestingEvaluate antibacterial propertiesEffective against Gram-positive and Gram-negative bacteria with notable DIZ values
Melatonin Receptor AgonismInvestigate neurological effectsPotential peripheral agonist with low CNS penetration, suitable for treating urinary disorders

Mechanism of Action

The mechanism of action of 3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetamidoethyl group can enhance the compound’s binding affinity to certain proteins, leading to modulation of biological pathways. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Substituent Analysis by Position

Table 1: Substituent Comparison of Indole-2-carboxylic Acid Derivatives
Compound Name Position 3 Position 5 Position 7 Key Features/Applications References
Target Compound 2-Acetamidoethyl Methoxy Nitro Potential bioactivity (inferred) -
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Methyl - Chloro Research use; hazardous
(E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole 2-Nitrovinyl Methoxy - Antioxidant applications
Ethyl indole-2-carboxylate - - - Prodrug ester; improved solubility
Thiazolylmethylene-indole-2-carboxylic acid* Thiazolylmethylene - - Designed for biological targeting

*From evidence 6: 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid.

Key Structural and Functional Differences

Position 3 Substituents
  • 7-Chloro-3-methyl Analog : Methyl is compact and hydrophobic, likely reducing solubility but increasing membrane permeability .
  • Thiazolylmethylene Group : Introduces a heterocyclic ring, which may enhance binding to enzymes or receptors via π-π stacking or dipole interactions .
Position 5 and 7 Substituents
  • Methoxy at Position 5 : Present in both the target and (E)-5-methoxy-3-(2-nitrovinyl)-1H-indole , this group donates electron density, counterbalancing the nitro group’s electron-withdrawing effects.
  • Nitro at Position 7: Unique to the target, this substituent may increase electrophilicity at adjacent positions (e.g., C6), influencing reactivity in substitution reactions.
Carboxylic Acid vs. Ester
  • The target’s free carboxylic acid (position 2) contrasts with ethyl indole-2-carboxylate , where the ester group improves lipophilicity. Acid-containing derivatives are more likely to form salts for enhanced bioavailability in drug formulations.

Biological Activity

3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as an antiviral agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Indole Core : A bicyclic structure known for various biological activities.
  • Carboxylic Acid Group : Contributes to the compound's solubility and interaction with biological targets.
  • Acetamidoethyl Group : Enhances bioavailability and may influence receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antiviral Activity

Recent studies have demonstrated that derivatives of indole-2-carboxylic acid, including this compound, can inhibit HIV-1 integrase activity. The mechanism involves chelation of magnesium ions within the active site of the integrase enzyme, which is crucial for viral replication. The compound shows IC50 values in the low micromolar range, indicating potent inhibitory effects against integrase strand transfer .

2. Neuroprotective Effects

Indole derivatives have been shown to possess neuroprotective properties. For instance, compounds with similar structures have demonstrated significant antioxidant activity and protection against oxidative stress in neuronal cell lines. This suggests that this compound may also provide neuroprotection through mechanisms involving free radical scavenging and modulation of inflammatory pathways .

Case Study 1: HIV Integrase Inhibition

A study focused on indole derivatives indicated that structural modifications at specific positions significantly enhance integrase inhibition. For instance, the introduction of halogenated groups at the C6 position improved binding affinity and inhibitory potency, with some derivatives achieving IC50 values as low as 0.13 μM .

Case Study 2: Neuroprotective Mechanisms

In vitro studies using SH-SY5Y neuroblastoma cells showed that related indole compounds could protect against hydrogen peroxide-induced oxidative stress. These compounds reduced lipid peroxidation and demonstrated protective effects against neurotoxicity induced by various agents, suggesting a potential application in neurodegenerative disease treatment .

Data Tables

Activity IC50 Value (μM) Mechanism
HIV Integrase Inhibition0.13 - 6.85Chelation of Mg²⁺ ions in active site
Neuroprotection (Oxidative Stress)>150Antioxidant activity, free radical scavenging

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling 3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid?

  • Methodological Answer : Due to the nitro group (potential mutagenicity) and acetamidoethyl moiety (risk of hydrolysis), researchers should:

  • Use P95 respirators or OV/AG/P99 filters for airborne particles .
  • Wear nitrile gloves, chemical-resistant lab coats, and eye protection.
  • Avoid aqueous or acidic environments to prevent decomposition of the acetamidoethyl group. Store at 2–8°C in inert, dry conditions to maintain stability .

Q. How can the acetamidoethyl group be introduced regioselectively at the indole 3-position during synthesis?

  • Methodological Answer : Adapt acylation-alkylation strategies from indole carboxylate synthesis (e.g., ):

React ethyl indole-2-carboxylate with acetyl chloride in anhydrous 1,2-dichloroethane under argon, using AlCl₃ as a catalyst .

Reduce intermediates with triethylsilane to stabilize the acetamidoethyl side chain.

Purify via Combiflash chromatography (0–40% ethyl acetate/hexane gradient) to isolate regioisomers .

Q. Which analytical techniques confirm the compound’s structure and purity?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₃H₁₃N₃O₅, [M+H]⁺ calc. 292.0933) .
  • ¹H/¹³C NMR to distinguish positional isomers: focus on nitro group deshielding (δ 8.5–9.0 ppm for H-7) and acetamidoethyl proton splitting (δ 3.2–3.5 ppm) .
  • HPLC-PDA (>95% purity, C18 column, acetonitrile/water + 0.1% TFA) to detect nitro-related byproducts .

Advanced Research Questions

Q. How can nitration at the 7-position be optimized to avoid over-nitration or ring oxidation?

  • Methodological Answer :

  • Use fuming HNO₃ in H₂SO₄ at 0–5°C to control reactivity.
  • Protect the indole NH with a tert-butoxycarbonyl (Boc) group to prevent side reactions.
  • Monitor reaction progress via TLC (25% ethyl acetate/hexane; UV visualization). Quench with ice to isolate the mono-nitro product .

Q. What in vitro assays assess metabolic stability of the acetamidoethyl moiety?

  • Methodological Answer :

Incubate the compound with human liver microsomes (HLM) or hepatocytes in PBS (pH 7.4) at 37°C.

Use LC-MS/MS to track hydrolysis products (e.g., free acetic acid or ethylenediamine derivatives).

Compare half-life (t₁/₂) to analogs; a t₁/₂ >60 min suggests metabolic stability .

Q. How do electron-withdrawing groups (e.g., nitro) influence binding to biological targets?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) using X-ray structures of target proteins (e.g., kinases or GPCRs).
  • Compare binding affinities of nitro-substituted vs. des-nitro analogs.
  • Validate predictions with surface plasmon resonance (SPR) to measure KD values .

Q. How to resolve contradictions in reported synthetic yields for similar indole derivatives?

  • Methodological Answer :

  • Replicate reactions under strictly anhydrous conditions (e.g., flame-dried glassware, argon atmosphere).
  • Characterize intermediates via FT-IR to confirm acyl group incorporation.
  • Use DoE (Design of Experiments) to optimize variables (catalyst loading, temperature) .

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